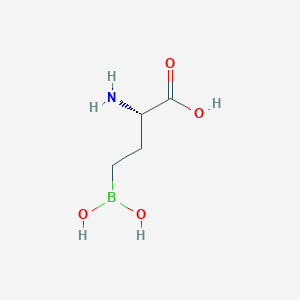
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a carbaldehyde group and a ketone group, making it a versatile intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with an appropriate amine, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products:
- Oxidized derivatives
- Alcohols from reduction
- Substituted azetidine derivatives
科学研究应用
Chemistry: ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving azetidine derivatives. Its chiral nature makes it a useful probe in stereochemical studies.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of chiral drugs. Its ability to form stable intermediates makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
相似化合物的比较
- (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 1,3,3-Trimethyl-4-oxoazetidine-2-carboxylic acid
- 1,3,3-Trimethyl-4-oxoazetidine-2-methanol
Comparison: Compared to its (S)-enantiomer, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde exhibits different stereochemical properties, which can influence its reactivity and interactions in chiral environments
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
InChI 键 |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
手性 SMILES |
CC1([C@@H](N(C1=O)C)C=O)C |
规范 SMILES |
CC1(C(N(C1=O)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)










![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)
